molecular formula C14H12ClNO3S B024572 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide CAS No. 110820-15-0

4-acetyl-N-(4-chlorophenyl)benzenesulfonamide

Cat. No.: B024572
CAS No.: 110820-15-0
M. Wt: 309.8 g/mol
InChI Key: MTHMASLDLVIZAE-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C14H12ClNO3S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide typically involves the acylation of 4-chloroaniline with acetic anhydride in the presence of a base, followed by sulfonation with benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize reaction times and minimize waste. The use of green solvents and catalysts is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(4-chlorophenyl)benzenesulfonamide is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This acetyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-acetyl-N-(4-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10(17)11-2-8-14(9-3-11)20(18,19)16-13-6-4-12(15)5-7-13/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHMASLDLVIZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366409
Record name 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110820-15-0
Record name 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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